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molecular formula C22H27ClN4O B3062819 5H-Cyclopenta(d)pyrazolo(1,5-a)pyrimidin-8-amine, 3-(2-chloro-4-methoxyphenyl)-N-(1-ethylpropyl)-6,7-dihydro-2-methyl- CAS No. 441060-02-2

5H-Cyclopenta(d)pyrazolo(1,5-a)pyrimidin-8-amine, 3-(2-chloro-4-methoxyphenyl)-N-(1-ethylpropyl)-6,7-dihydro-2-methyl-

Cat. No. B3062819
M. Wt: 398.9 g/mol
InChI Key: LDIOUQIXNSSOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947697B1

Procedure details

Under argon gas atmosphere, a mixture of a solution of the compound prepared in Example 5 (177.6 g) in N,N-dimethylacetamide (355 mL) and a solution of triethylamine (103.2 g) and 3-aminopentane (88.9 g) in isopropyl alcohol (178 mL) was stirred for 4 hours at 95 to 105° C. of internal temperature. Water was poured into the reaction solution that was cooled to 70 to 80° C. of internal temperature. The diluted solution was cooled to 50 to 60° C. of internal temperature, and then after the crystal was precipitated, the solution was stirred for 30 minutes. Furthermore, water was poured into the solution, and the diluted solution was stirred for 1 hour at 20 to 30° C. of internal temperature. The precipitated crystal was collected by filtration, and the obtained crystal was dried under reduced pressure for 14 hours or more at about 50° C. to give the crude crystal of the title compound (174 g, (97.4 area %), quantitative value: 85% (two process)).
Name
compound
Quantity
177.6 g
Type
reactant
Reaction Step One
Quantity
355 mL
Type
solvent
Reaction Step One
Quantity
103.2 g
Type
reactant
Reaction Step Two
Quantity
88.9 g
Type
reactant
Reaction Step Two
Quantity
178 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]2[N:8]=[C:9]([CH3:20])[C:10]([C:11]3[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][C:12]=3[Cl:19])=[C:6]2[N:5]=[C:4]2[CH2:21][CH2:22][CH2:23][C:3]=12.C(N(CC)CC)C.[NH2:31][CH:32]([CH2:35][CH3:36])[CH2:33][CH3:34].O>CN(C)C(=O)C.C(O)(C)C>[CH3:34][CH2:33][CH:32]([NH:31][C:2]1[N:7]2[N:8]=[C:9]([CH3:20])[C:10]([C:11]3[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][C:12]=3[Cl:19])=[C:6]2[N:5]=[C:4]2[CH2:21][CH2:22][CH2:23][C:3]=12)[CH2:35][CH3:36]

Inputs

Step One
Name
compound
Quantity
177.6 g
Type
reactant
Smiles
ClC1=C2C(=NC=3N1N=C(C3C3=C(C=C(C=C3)OC)Cl)C)CCC2
Name
Quantity
355 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
103.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
88.9 g
Type
reactant
Smiles
NC(CC)CC
Name
Quantity
178 mL
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 (± 5) °C
Stirring
Type
CUSTOM
Details
the solution was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The diluted solution was cooled to 50 to 60° C. of internal temperature
CUSTOM
Type
CUSTOM
Details
after the crystal was precipitated
ADDITION
Type
ADDITION
Details
Furthermore, water was poured into the solution
STIRRING
Type
STIRRING
Details
the diluted solution was stirred for 1 hour at 20 to 30° C. of internal temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystal was collected by filtration
CUSTOM
Type
CUSTOM
Details
the obtained crystal was dried under reduced pressure for 14 hours or more at about 50° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CCC(CC)NC1=C2C(=NC=3N1N=C(C3C3=C(C=C(C=C3)OC)Cl)C)CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 174 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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